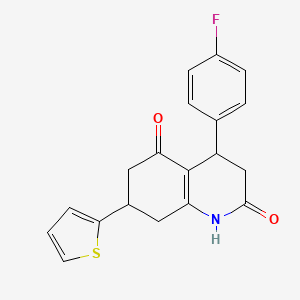

4-(4-fluorophenyl)-7-(2-thienyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

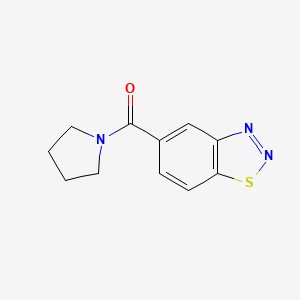

4-(4-fluorophenyl)-7-(2-thienyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione is a useful research compound. Its molecular formula is C19H16FNO2S and its molecular weight is 341.4 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is 341.08857809 g/mol and the complexity rating of the compound is 568. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

1. Stereochemical Properties and Reactions

The presence of a fluorine atom, like in 4-(4-fluorophenyl)-7-(2-thienyl) quinolinedione, influences the stereochemistry of compounds, leading to the formation of stable N-aryl atropisomers. This has been demonstrated in compounds such as 2-alkyl-3-(2-fluorophenyl)quinazolin-4-ones and 3-(2-fluorophenyl)-4-methylthiazoline-2-thione, where the enantiomers were isolated at ambient temperature. This showcases the potential for developing stereochemically distinct compounds for various applications in chemistry and drug development (Iida et al., 2019).

2. Synthesis and Modification

4-Aryl-8-fluoro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolines can be synthesized through acid-catalyzed cyclocondensation, involving 4-fluoroaniline, aromatic aldehydes, and cyclopentadiene. This method indicates the versatility of fluorinated quinoline derivatives in chemical synthesis and their potential for further chemical transformations (Tolstikov et al., 2014).

3. Fluorescence and Sensing Applications

Compounds related to quinolinedione, such as terphenyl derivatives, have been used as fluorescent sensors for mercury ions. These compounds exhibit selective and sensitive "Off-On" fluorescence signaling behavior, indicating their potential use in environmental monitoring and analytical chemistry (Bhalla et al., 2009).

4. Catalysis and Organic Synthesis

Quinoline derivatives, including those related to quinolinedione, are effective in asymmetric hydrogenation processes. These compounds have been used in the catalytic synthesis of biologically active tetrahydroquinolines, showcasing their utility in the field of organic synthesis and pharmaceutical manufacturing (Wang et al., 2011).

5. Polymer Synthesis and Electrochemical Applications

Fluorine-substituted phenylene-thienyl polymers, which are related to the molecular structure of quinolinedione, have been synthesized for use in battery applications. These polymers show promising electrochemical properties, indicating potential applications in energy storage technologies (Sarker et al., 1998).

6. Red/Near-Infrared Emission in Fluorophores

Developing quinoidal fluorophores with strong red/near-infrared emission has been a significant area of research. Such fluorophores, derived from quinoidal molecules, demonstrate potential in various applications, including bioimaging and sensor technologies (Ren et al., 2015).

Properties

IUPAC Name |

4-(4-fluorophenyl)-7-thiophen-2-yl-1,3,4,6,7,8-hexahydroquinoline-2,5-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16FNO2S/c20-13-5-3-11(4-6-13)14-10-18(23)21-15-8-12(9-16(22)19(14)15)17-2-1-7-24-17/h1-7,12,14H,8-10H2,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQUPOGNEFQBMFQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC(=O)C2=C1NC(=O)CC2C3=CC=C(C=C3)F)C4=CC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16FNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-phenoxy-N-[3-(1-piperidinyl)propyl]propanamide](/img/structure/B5573518.png)

![N-benzyl-2-[(5-chloro-3-cyano-4,6-dimethylpyridin-2-yl)thio]acetamide](/img/structure/B5573519.png)

![2-[(4,6-dimethoxy-1,3,5-triazin-2-yl)amino]-2-methyl-1-propanol](/img/structure/B5573521.png)

![3-chloro-1-(4-methoxyphenyl)-4-[(3-methylphenyl)amino]-1H-pyrrole-2,5-dione](/img/structure/B5573528.png)

![2-(4-chlorophenoxy)-N-{[(2-furylmethyl)amino]carbonyl}acetamide](/img/structure/B5573538.png)

![1-[(dimethylamino)sulfonyl]-N-(1,3-dimethyl-3-phenylbutyl)-3-piperidinecarboxamide](/img/structure/B5573556.png)

![5,5-dimethyl-3-{2-[2-(5-methylisoxazol-3-yl)piperidin-1-yl]-2-oxoethyl}-1,3-oxazolidine-2,4-dione](/img/structure/B5573586.png)

![3-chloro-2-{3-[4-methyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}pyridine](/img/structure/B5573610.png)

![2-benzyl-N-[1-(1-propyl-1H-1,2,4-triazol-5-yl)ethyl]-1,3-thiazole-4-carboxamide](/img/structure/B5573623.png)

![1-(2,4-dichlorophenyl)-1-[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]-N,N-dimethylmethanamine](/img/structure/B5573628.png)